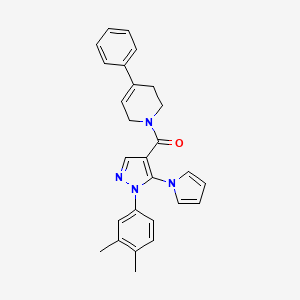

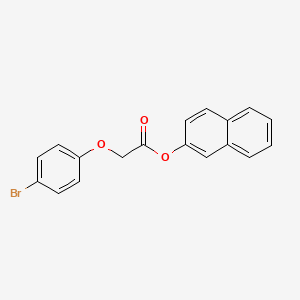

![molecular formula C17H12Cl2N2O3 B2569392 [5-(2-chlorophenyl)-1,2-oxazol-3-yl]methyl N-(3-chlorophenyl)carbamate CAS No. 866049-25-4](/img/structure/B2569392.png)

[5-(2-chlorophenyl)-1,2-oxazol-3-yl]methyl N-(3-chlorophenyl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a carbamate derivative, which is a class of organic compounds that are derived from carbamic acid . Carbamates are often used in pesticides and fungicides .

Molecular Structure Analysis

The molecular structure of a compound can be determined by various spectroscopic methods, including nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy .

Chemical Reactions Analysis

The chemical reactions of a compound depend on its functional groups. Carbamates, for example, can undergo hydrolysis to form amines and carbon dioxide .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, solubility, melting point, and boiling point .

Scientific Research Applications

Chlorophenols in Environmental Studies

Research on chlorophenols, which are structurally related to [5-(2-chlorophenyl)-1,2-oxazol-3-yl]methyl N-(3-chlorophenyl)carbamate due to the presence of chlorophenyl groups, focuses on their impact on aquatic environments. Chlorophenols are known for their moderate to high toxicity to both mammalian and aquatic life, depending on environmental conditions. They exhibit strong organoleptic effects and their persistence varies with the presence of biodegrading microflora (Krijgsheld & Gen, 1986).

Toxic Effects of Chlorophenols on Aquatic Life

Further exploring chlorophenols, studies have demonstrated their toxic effects on fish, indicating oxidative stress, immune system disruption, and potential endocrine dysfunction. These effects are both direct and indirect, influenced by chlorophenols and their metabolic products, highlighting the complexity of environmental contamination (Ge et al., 2017).

Synthetic Applications in Drug Development

The compound (S)-clopidogrel, which includes a chlorophenyl group, is a prominent example of how such structural motifs are integral to the development of therapeutic agents. (S)-clopidogrel, an antiplatelet drug, showcases the significance of chlorophenyl-containing compounds in medical chemistry. This highlights a potential area of research application for the compound , especially in exploring novel therapeutic agents (Saeed et al., 2017).

Environmental Persistence and Degradation

Studies on chlorophenols also delve into their environmental fate, including degradation pathways and the formation of dioxins, particularly in the context of waste incineration. This research area could be relevant for understanding the environmental impact and degradation behavior of this compound, especially if it shares similar persistence or degradation characteristics (Peng et al., 2016).

Mechanism of Action

Target of Action

Oxazole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Carbamates are often used as insecticides and work by inhibiting the enzyme acetylcholinesterase, disrupting nerve function in insects .

Mode of Action

The mode of action of oxazole and carbamate derivatives depends on their specific structure and the functional groups present. For example, some oxazole derivatives have been found to inhibit key enzymes in various biochemical pathways .

Biochemical Pathways

Oxazole derivatives can affect a variety of biochemical pathways depending on their specific structure and the functional groups present. For example, some oxazole derivatives have been found to have antitubercular activity .

Result of Action

Oxazole derivatives in general have been found to have a wide range of biological activities .

Safety and Hazards

Future Directions

properties

IUPAC Name |

[5-(2-chlorophenyl)-1,2-oxazol-3-yl]methyl N-(3-chlorophenyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12Cl2N2O3/c18-11-4-3-5-12(8-11)20-17(22)23-10-13-9-16(24-21-13)14-6-1-2-7-15(14)19/h1-9H,10H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWXSGSFFVZNWPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=NO2)COC(=O)NC3=CC(=CC=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12Cl2N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

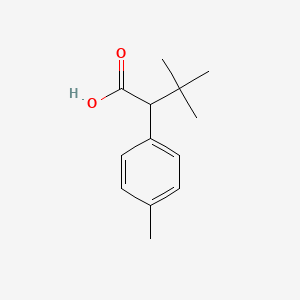

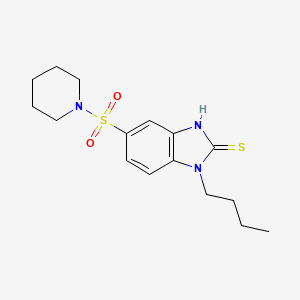

![2-chloro-6-fluoro-N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2569314.png)

![2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2569316.png)

![1-(indolin-1-yl)-2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethanone](/img/structure/B2569320.png)

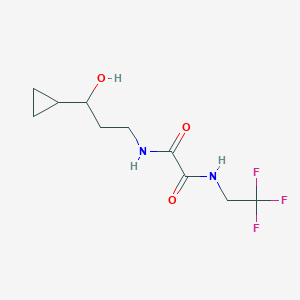

![5-{[(Cyclopropylmethyl)(prop-2-yn-1-yl)amino]methyl}furan-2-carbonitrile](/img/structure/B2569321.png)

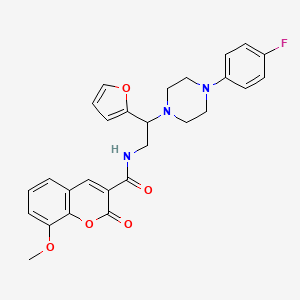

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)acrylamide](/img/structure/B2569322.png)

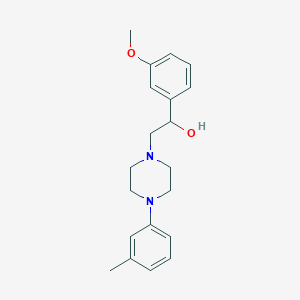

![2-hydroxy-N-(3-methoxypropyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2569326.png)